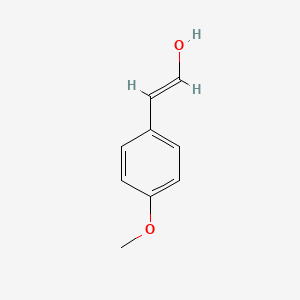

(E)-2-(4-methoxyphenyl)ethenol

Description

Significance of Enols as Transient Species and Reactive Intermediates in Organic Synthesis

Enols, characterized by a hydroxyl group attached to a double-bonded carbon atom (C=C-OH), are tautomers of carbonyl compounds such as aldehydes and ketones. encyclopedia.pub This keto-enol tautomerism is a dynamic equilibrium, which under normal conditions, heavily favors the more stable keto form for most simple carbonyl compounds. openstax.orglibretexts.org Despite their typically low concentration at equilibrium, enols are highly significant as reactive intermediates in a multitude of organic reactions. fiveable.mefiveable.me Their nucleophilic character at the α-carbon makes them crucial for forming new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. fiveable.me Reactions such as aldol (B89426) condensations, Claisen condensations, and Michael additions proceed through enol or enolate intermediates. fiveable.me The transient nature of simple enols makes their direct study challenging, yet understanding their formation and reactivity is fundamental to controlling the outcomes of many synthetic transformations. fiveable.meyoutube.com

Overview of Substituted Ethenols: Electronic and Steric Influences on Reactivity

The stability and reactivity of the basic ethenol structure can be significantly altered by the attachment of substituent groups. These substituents exert electronic and steric effects that can influence the keto-enol equilibrium and the subsequent reactions of the enol. fiveable.me Electron-donating groups can increase the electron density of the double bond, potentially enhancing its nucleophilicity. Conversely, electron-withdrawing groups can decrease the electron density.

Role of the 4-Methoxyphenyl (B3050149) Moiety in Modulating Electronic Properties and Conjugation

The 4-methoxyphenyl group, also known as the p-anisyl group, is a common substituent in organic chemistry that can significantly influence the electronic properties of a molecule. The methoxy (B1213986) group (-OCH3) at the para position is a potent electron-donating group due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring. libretexts.org This electron-donating character increases the electron density of the phenyl ring and any conjugated system attached to it. smolecule.com

In the case of (E)-2-(4-methoxyphenyl)ethenol, the 4-methoxyphenyl moiety is directly attached to the ethenol backbone. This arrangement allows for extended conjugation between the aromatic ring and the enol's double bond. This extended π-system can lead to enhanced stability of the enol form and can modulate its reactivity. smolecule.comcymitquimica.com The electron-donating nature of the 4-methoxyphenyl group is expected to increase the nucleophilicity of the enol's α-carbon, making it more reactive towards electrophiles. libretexts.org

Stereochemical Considerations: The (E)-Configuration and its Implications for Molecular Structure and Reactivity

The designation "(E)" in this compound refers to the stereochemistry of the double bond. The E/Z notation is used to describe the absolute stereochemistry of double bonds with two, three, or four substituents. wikipedia.orgpressbooks.pub Following the Cahn-Ingold-Prelog priority rules, if the two highest priority substituents on each carbon of the double bond are on opposite sides, the configuration is assigned as E (from the German entgegen, meaning opposite). wikipedia.orgfiveable.me

This specific spatial arrangement of substituents has significant implications for the molecule's three-dimensional shape and, consequently, its reactivity. e-bookshelf.de The (E)-configuration minimizes steric hindrance between the substituents on the double bond, which can affect the molecule's stability and its interactions with other molecules. wikipedia.orgsmolecule.com For instance, the accessibility of the reactive sites in the molecule can be influenced by its stereochemistry, potentially leading to different reaction rates and product distributions compared to its (Z)-isomer. libretexts.org

Research Gap and Objectives for In-depth Academic Inquiry into this compound

While the general principles of enol chemistry, substituent effects, and stereochemistry are well-established, detailed investigations into specific, complex enols like this compound are less common. Much of the existing literature focuses on its more stable keto tautomer, 4-methoxyphenylacetaldehyde, or related compounds like 2-(4-methoxyphenyl)ethanol. biosynth.comchemicalbook.comnih.gov There is a discernible research gap concerning the direct experimental characterization and reactivity studies of this compound itself.

Therefore, the primary objective of a dedicated academic inquiry would be to fill this gap. This would involve:

Developing synthetic routes to generate and potentially isolate or trap this compound.

Characterizing its spectroscopic and physicochemical properties.

Investigating its reactivity profile with various electrophiles.

Computationally modeling its structure and energetics to complement experimental findings. mdpi.comacs.org

Such a study would provide valuable insights into the interplay of electronic, steric, and stereochemical effects on the behavior of a highly substituted enol, contributing to a more comprehensive understanding of these important reactive intermediates.

Structure

3D Structure

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

(E)-2-(4-methoxyphenyl)ethenol |

InChI |

InChI=1S/C9H10O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-7,10H,1H3/b7-6+ |

InChI Key |

HLOZUROOXAWGSD-VOTSOKGWSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/O |

Canonical SMILES |

COC1=CC=C(C=C1)C=CO |

Origin of Product |

United States |

Theoretical and Computational Investigations of E 2 4 Methoxyphenyl Ethenol

Quantum Chemical Calculations: Exploration of Ground State Geometries and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For (E)-2-(4-methoxyphenyl)ethenol, these computational methods provide insights into its structural stability, electronic characteristics, and reactivity. By employing sophisticated theoretical models, it is possible to predict various molecular attributes without the need for empirical measurements.

Density Functional Theory (DFT) Approaches for Structural Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for the geometry optimization of molecules to determine their most stable three-dimensional arrangement. clinicsearchonline.org For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), would be performed to locate the minimum energy structure on the potential energy surface. mdpi.comrasayanjournal.co.in This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a configuration with the lowest possible energy is found. nih.gov

The resulting optimized geometry provides crucial information about the planarity of the molecule, the orientation of the methoxy (B1213986) and ethenol groups relative to the phenyl ring, and the precise values of its structural parameters. These theoretical calculations are often in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netnih.gov

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C-C (ring) | ~1.39 Å |

| C=C (ethenol) | ~1.34 Å | |

| C-O (methoxy) | ~1.36 Å | |

| O-H (ethenol) | ~0.97 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C=C-O | ~125° |

Note: The values in this table are illustrative examples of what a DFT calculation might yield and are not based on actual experimental data for this specific molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. nih.govscience.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. rasayanjournal.co.in

For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density. It is expected that the HOMO would be localized primarily on the electron-rich methoxyphenyl group and the ethenol double bond, indicating these as likely sites for electrophilic attack. Conversely, the LUMO would be distributed over other parts of the molecule, highlighting potential sites for nucleophilic attack. This analysis helps in predicting how the molecule will interact with other chemical species. rasayanjournal.co.inresearchgate.net

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

| Ionization Potential | 5.8 |

| Electron Affinity | 1.2 |

| Chemical Hardness | 2.3 |

Note: These values are representative and serve to illustrate the output of a HOMO-LUMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Nucleophilic and Electrophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netwolfram.com The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. clinicsearchonline.org Typically, red and yellow areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.net Green regions denote neutral or near-neutral potential. wolfram.com

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the methoxy and hydroxyl groups due to the presence of lone pairs of electrons, making these sites attractive for electrophiles. The hydrogen atom of the hydroxyl group would likely exhibit a positive potential, identifying it as a potential site for nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis of Intra- and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.deusc.edu This method transforms the complex, delocalized molecular orbitals into a more intuitive Lewis-like structure. usc.edu

NBO analysis for this compound would quantify the delocalization of electron density and the strength of various interactions within the molecule. It can reveal hyperconjugative interactions, such as the donation of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital, which contribute to the molecule's stability. For instance, it could show interactions between the lone pairs of the oxygen atoms and the π* orbitals of the aromatic ring or the ethenol double bond. These interactions are quantified by the second-order perturbation energy, E(2). uni-muenchen.de

Table 3: Example of NBO Analysis for Key Interactions in this compound (Illustrative)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(methoxy) | π*(C-C) (ring) | ~2.5 |

| π(C=C) (ethenol) | π*(C-C) (ring) | ~18.0 |

Note: E(2) represents the stabilization energy. The values provided are for illustrative purposes.

Mechanistic Modeling of Reaction Pathways Involving this compound

Computational modeling can also be used to explore the dynamics of chemical processes, such as conformational changes and tautomeric interconversions.

Potential Energy Surface (PES) Scans for Conformational and Tautomeric Interconversions

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy changes that occur as a molecule's geometry is systematically altered. uni-muenchen.de This is particularly useful for studying conformational isomers (conformers) and the transition states between them. For this compound, a relaxed PES scan could be performed by systematically rotating specific dihedral angles, such as the one defining the orientation of the ethenol group relative to the phenyl ring, to identify the most stable conformers and the energy barriers to rotation. researchgate.net

Furthermore, PES scans can be employed to investigate tautomeric interconversions. This compound can exist in equilibrium with its keto tautomer, 1-(4-methoxyphenyl)ethan-1-one. A PES scan can model the intramolecular proton transfer from the hydroxyl group to the adjacent carbon atom, identifying the transition state structure and calculating the activation energy for this tautomerization process. nih.govsci-hub.box The results of such a scan can reveal whether the enol or keto form is more stable under different conditions. sci-hub.box

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Transition State Characterization for Elementary Reaction Steps

The primary elementary reaction step involving this compound is its tautomerization to the more stable keto form, 4-methoxyphenylacetaldehyde. This process typically proceeds through a high-energy transition state. Computational methods, particularly Density Functional Theory (DFT), are pivotal in characterizing the geometry and energetics of this transition state.

The uncatalyzed keto-enol tautomerization is a high-energy process, as it involves the breaking of a C-H bond. researchgate.net The transition state for the tautomerization is typically a four-membered ring structure. orientjchem.org In this concerted mechanism, a proton is transferred from the α-carbon to the carbonyl oxygen. Quantum chemical calculations can precisely map the geometry of this transition state, including critical bond lengths and angles that describe the bond-breaking and bond-forming processes.

A key feature of the transition state is an elongated C-H bond at the α-carbon and a partially formed O-H bond. The C=C double bond of the enol reverts to a C-C single bond, while the C-O single bond begins to adopt double-bond character. Vibrational frequency analysis is a critical step in confirming the nature of the stationary point on the potential energy surface. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—in this case, the transfer of the proton.

The activation energy (Ea) for this tautomerization is a critical parameter obtained from these calculations. For simple aldehydes and ketones, this barrier can be substantial in the absence of a catalyst. researchgate.net The presence of the 4-methoxyphenyl (B3050149) group can influence this barrier through electronic effects; the electron-donating methoxy group may affect the stability of the enol and the transition state.

Below is a representative table of calculated parameters for the transition state of the keto-enol tautomerization of 4-methoxyphenylacetaldehyde, based on typical values from DFT studies on similar systems.

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (Ea) | ~30-60 kcal/mol | Energy barrier for the uncatalyzed tautomerization. |

| Imaginary Frequency | ~1500-2000i cm⁻¹ | Confirms the structure as a true transition state. |

| Cα-H Bond Length | ~1.4-1.6 Å | Elongated bond being broken. |

| O-H Bond Length | ~1.2-1.4 Å | Partially formed bond. |

| C-C Bond Length | ~1.4 Å | Transitioning from double to single bond character. |

| C-O Bond Length | ~1.3 Å | Transitioning from single to double bond character. |

Solvation Effects on Molecular Properties and Reactivity Profiles

The properties and reactivity of this compound are significantly influenced by its environment, particularly the solvent. Computational models are essential for quantifying these solvation effects. Two primary approaches are used: implicit (continuum) models and explicit solvent models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and can provide valuable insights into how the polarity of the solvent affects the stability of the keto and enol tautomers, as well as the transition state. Generally, polar solvents tend to stabilize the more polar tautomer. The keto form of an aldehyde is typically more polar than its corresponding enol, meaning that polar solvents will generally favor the keto form. orientjchem.org This stabilization of the keto tautomer in polar solvents would lead to a shift in the keto-enol equilibrium towards the keto side.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This approach can capture specific solute-solvent interactions, such as hydrogen bonding. For the keto-enol tautomerization, explicit water molecules, for example, can act as a proton shuttle, significantly lowering the activation energy barrier through a Grotthuss-type mechanism. acs.org A single water molecule can reduce the activation energy by acting as a bridge for the proton transfer, creating a lower-energy six-membered ring transition state. acs.org

The table below summarizes the expected qualitative effects of different solvents on the keto-enol equilibrium and the tautomerization barrier for the 4-methoxyphenylacetaldehyde/(E)-2-(4-methoxyphenyl)ethenol system.

| Solvent Type | Effect on Keto-Enol Equilibrium | Effect on Activation Energy (Ea) | Dominant Tautomer |

|---|---|---|---|

| Gas Phase (No Solvent) | Reference state. | Highest (uncatalyzed). | Keto |

| Non-polar (e.g., Cyclohexane) | Minimal change from gas phase; slight stabilization of the less polar enol. | Remains high. | Keto |

| Polar Aprotic (e.g., Acetonitrile) | Significant stabilization of the more polar keto form. | Slightly lowered due to stabilization of the transition state. | Keto |

| Polar Protic (e.g., Water, Methanol) | Strong stabilization of the keto form via hydrogen bonding. | Significantly lowered due to solvent-mediated proton transfer. | Keto |

Computational Strategies for Elucidating Stereoselectivity in Enol-mediated Processes

Enols and their corresponding enolates are key intermediates in stereoselective C-C bond-forming reactions, such as the aldol (B89426) reaction. Computational chemistry provides powerful strategies to understand and predict the stereochemical outcomes of these processes. The stereoselectivity is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomeric products.

A primary computational strategy involves locating and calculating the energies of all possible transition states for a given reaction. For instance, in an aldol reaction involving this compound (or its enolate), different modes of approach of the electrophile to the enol face would lead to different stereoisomers. High-level quantum mechanical calculations, often using DFT, are employed to optimize the geometries of these transition states and compute their relative free energies (ΔG‡). The stereoisomer formed via the lowest energy transition state is predicted to be the major product. This approach is fundamental to understanding models like the Zimmerman-Traxler model for aldol reactions, which predicts stereochemistry based on chair-like six-membered ring transition states. harvard.edu

The choice of computational method and basis set is crucial for obtaining accurate energy differences, which can often be very small (a few kcal/mol). More advanced methods, such as coupled cluster theory, may be used for higher accuracy, though at a greater computational cost.

Another important strategy is the use of molecular dynamics (MD) simulations. These simulations can explore the conformational space of the reactants and the transition state, providing a more dynamic picture of the reaction. MD can be particularly useful when weak non-covalent interactions play a significant role in directing the stereoselectivity.

More recently, machine learning (ML) models have emerged as a promising strategy. nih.govresearchgate.net These models can be trained on large datasets of known reaction outcomes and molecular descriptors to predict the stereoselectivity of new reactions. arxiv.org This data-driven approach can be faster than traditional quantum mechanical calculations, although its accuracy depends heavily on the quality and diversity of the training data.

The following table outlines the main computational strategies used to elucidate stereoselectivity in enol-mediated reactions.

| Computational Strategy | Principle | Application | Strengths | Limitations |

|---|---|---|---|---|

| Transition State Energy Calculation (e.g., DFT) | The major product is formed via the lowest energy transition state (Curtin-Hammett principle). | Predicting syn/anti and facial selectivity in aldol, Mannich, and Michael reactions. | Provides detailed geometric and energetic information. | Computationally intensive; accuracy depends on the level of theory. |

| Molecular Dynamics (MD) | Simulates the motion of atoms over time to explore conformational landscapes. | Analyzing the role of solvent and dynamic effects on stereoselectivity. | Captures dynamic behavior and solvation effects explicitly. | Requires accurate force fields; can be very computationally expensive. |

| Quantitative Structure-Selectivity Relationships (QSSR) | Correlates molecular descriptors with observed selectivity using statistical models. | Rapid screening of catalysts or substrates for high stereoselectivity. | Fast predictions once the model is built. | Predictive power is limited to the chemical space of the training data. |

| Machine Learning (ML) | Uses algorithms to learn patterns from data and make predictions. nih.govresearchgate.net | Predicting enantiomeric excess or diastereomeric ratios for a wide range of reactions. arxiv.org | Can be very fast and accurate for complex systems. | Requires large, high-quality datasets for training; may lack interpretability. |

Synthetic Methodologies and in Situ Generation of E 2 4 Methoxyphenyl Ethenol

Strategies for the Direct Formation of Enols

The direct formation and isolation of simple enols like (E)-2-(4-methoxyphenyl)ethenol are often challenging due to their thermodynamic instability relative to the corresponding aldehyde or ketone form. quora.comstudyorgo.com The keto-enol tautomerization equilibrium typically favors the keto form because the carbon-oxygen double bond is significantly stronger than a carbon-carbon double bond. masterorganicchemistry.com

However, stable enols can be isolated when certain structural features are present. These stabilizing factors include:

Aromaticity: Phenol is a classic example of a stable enol where the double bond is part of an aromatic ring, which provides significant resonance stabilization. quora.com

Intramolecular Hydrogen Bonding: In compounds like 1,3-dicarbonyls (e.g., 2,4-pentanedione), the enol form is stabilized by the formation of a six-membered ring through hydrogen bonding between the enolic hydroxyl group and the second carbonyl oxygen. quora.com

Conjugation: Extended conjugation can also contribute to the stability of the enol form. quora.com

For this compound, the conjugation of the ethenol double bond with the 4-methoxyphenyl (B3050149) ring provides some stabilization. Nevertheless, it is primarily studied as a transient intermediate rather than an isolable product. fiveable.me The direct synthesis and isolation would require specialized techniques to trap the unstable enol form.

Generation of this compound as a Transient Intermediate

In many organic reactions, this compound is not the target product but rather a fleeting intermediate that is generated in situ. fiveable.meresearchgate.net Its formation is a key step in reactions involving its keto tautomer, 4-methoxyphenylacetaldehyde. nih.gov The generation of this enol can be achieved through catalysis by either acids or bases. libretexts.org

Acid-catalyzed enolization proceeds through a distinct mechanism from base-catalyzed pathways. libretexts.org The process for forming this compound from 4-methoxyphenylacetaldehyde under acidic conditions involves two main steps:

Protonation of the Carbonyl Oxygen: An acid catalyst (H₃O⁺) protonates the oxygen atom of the aldehyde group. This increases the electrophilicity of the carbonyl carbon and, importantly, enhances the acidity of the α-hydrogens due to the electron-pulling effect of the now positively charged oxygen. orgosolver.comlibretexts.org

Deprotonation at the α-Carbon: A weak base, typically water, removes a proton from the α-carbon (the carbon adjacent to the carbonyl group). This results in the formation of the C=C double bond of the enol. libretexts.org This deprotonation is generally the rate-determining step in acid-catalyzed enolization. libretexts.org

Studies on substituted acetophenones have shown that electron-donating groups, such as the methoxy (B1213986) group in the para position, can accelerate the rate of acid-catalyzed enolization by stabilizing the transition state. issuu.com

Base-catalyzed enolization occurs via the formation of an enolate anion, which is the conjugate base of both the enol and the keto tautomers. orgosolver.commasterorganicchemistry.com Enolates are powerful nucleophiles and crucial intermediates in many synthetic reactions. orgosolver.commasterorganicchemistry.com

The mechanism involves the following steps:

Deprotonation of the α-Carbon: A base removes an acidic α-hydrogen from 4-methoxyphenylacetaldehyde. studyorgo.commasterorganicchemistry.com The acidity of this proton is significantly higher than that of a standard alkane C-H bond because the resulting negative charge is stabilized by resonance. masterorganicchemistry.com

Formation of the Enolate Anion: The removal of the proton creates an enolate ion. This anion is a resonance hybrid, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com

Protonation of the Enolate: The enolate anion can then be protonated. Protonation on the oxygen atom, which is a very fast process, yields the enol, this compound. orgosolver.comlibretexts.org Protonation on the α-carbon, a slower process, regenerates the starting aldehyde. libretexts.org

The choice of base is critical. Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to achieve complete and irreversible deprotonation to form the enolate, which can then be used in subsequent reactions. studyorgo.comyoutube.com Milder bases, such as hydroxide (B78521) or alkoxides, establish an equilibrium that may contain only a small amount of the enolate at any given time. masterorganicchemistry.com

Table 1: Comparison of Acid- and Base-Catalyzed Enolization

| Feature | Acid-Catalyzed Pathway | Base-Catalyzed Pathway |

|---|---|---|

| Key Intermediate | Protonated Carbonyl | Enolate Anion |

| First Step | Protonation of carbonyl oxygen | Deprotonation of α-carbon |

| Rate-Determining Step | Deprotonation of α-carbon | Initial deprotonation of α-carbon |

| Catalyst Requirement | Acidic conditions (e.g., H₃O⁺) | Basic conditions (e.g., OH⁻, OR⁻, LDA) |

Organocatalysis has emerged as a powerful tool for generating enols or enolates transiently under mild conditions. nih.gov These methods often employ small organic molecules, such as secondary amines, to mimic the function of traditional catalysts. For the generation of enol intermediates from carbonyl precursors, a common strategy involves the formation of an enamine.

The process typically proceeds as follows:

A secondary amine catalyst reacts with the carbonyl compound (4-methoxyphenylacetaldehyde) to form a nucleophilic enamine intermediate.

This enamine acts as an enol equivalent, reacting with an electrophile.

Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the functionalized carbonyl product.

This approach provides a pathway to reactions that proceed via enol-like intermediates without the need for strong acidic or basic conditions. nih.gov

Precursor-Based Synthetic Routes to Related (4-Methoxyphenyl)ethenyl Systems

While this compound itself is a transient intermediate, its core structural motif, the (4-methoxyphenyl)ethenyl group, is a component of many stable, synthetically valuable molecules. These molecules are often synthesized through condensation reactions where the C=C bond is formed directly.

A primary method for constructing the (4-methoxyphenyl)ethenyl moiety is the aldol (B89426) condensation, specifically the Claisen-Schmidt variant, which involves the reaction of an aldehyde or ketone with an enolizable carbonyl compound. researchgate.netmagritek.com In this context, 4-methoxybenzaldehyde (B44291) (p-anisaldehyde) serves as a key precursor. Since 4-methoxybenzaldehyde has no α-hydrogens, it cannot enolize and can only act as the electrophilic partner in the reaction. study.com

A typical reaction involves the base-catalyzed condensation of 4-methoxybenzaldehyde with a ketone, such as acetone (B3395972) or acetophenone (B1666503). study.comazom.com

Mechanism (Base-Catalyzed):

Enolate Formation: A base (e.g., NaOH or KOH) removes an α-proton from the ketone (e.g., acetone) to form a nucleophilic enolate. magritek.comstudy.com

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde, forming a β-hydroxy carbonyl intermediate (an aldol addition product). study.com

Dehydration: This intermediate readily dehydrates (loses a molecule of water) under the reaction conditions to form a stable, conjugated α,β-unsaturated ketone. magritek.comstudy.com This dehydration step is often spontaneous as it leads to a highly conjugated system.

Table 2: Examples of Claisen-Schmidt Condensation with 4-Methoxybenzaldehyde

| Enolizable Partner | Base Catalyst | Product |

|---|---|---|

| Acetone | Potassium Hydroxide (KOH) | 4-(4-methoxyphenyl)but-3-en-2-one |

| Acetophenone | Hydroxide (OH⁻) | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (a chalcone) |

| Cyclohexanone | Base | 2,6-bis(4-methoxybenzylidene)cyclohexanone |

These condensation reactions provide a reliable and efficient route to stable compounds containing the (E)-1-(4-methoxyphenyl)ethenyl framework, which is structurally related to the target enol. azom.comchegg.com

Reduction of α,β-Unsaturated Carbonyl Compounds with 4-Methoxyphenyl Substituents

One of the most effective strategies to generate a stable form of an enol architecture is through the selective 1,2-reduction of the carbonyl group in an α,β-unsaturated precursor. For this compound, a suitable precursor is an enone such as (E)-4-(4-methoxyphenyl)but-3-en-2-one. The primary challenge in this reduction is achieving chemoselectivity, as hydride reagents can attack either the carbonyl carbon (1,2-addition) to yield the desired allylic alcohol, or the β-carbon (1,4-addition or conjugate addition) to produce the saturated ketone after workup. wikipedia.org

Standard hydride reagents like sodium borohydride (B1222165) (NaBH₄) can produce a mixture of 1,2- and 1,4-addition products. acgpubs.org To overcome this, specific methods have been developed to enhance 1,2-selectivity. The Luche reduction is a prominent example, employing sodium borohydride in combination with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol. acgpubs.orgorganic-chemistry.org The Ce³⁺ ion coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack specifically to the carbonyl carbon. acgpubs.org This method provides a high yield of the allylic alcohol, which is a stable tautomer of the target ethenol.

| Reducing Agent/System | Typical Substrate | Major Product Type | Selectivity | Reference |

|---|---|---|---|---|

| NaBH₄ in Methanol | (E)-4-(4-methoxyphenyl)but-3-en-2-one | Mixture of 1,2- and 1,4-reduction products | Low to Moderate | wikipedia.org |

| NaBH₄, CeCl₃·7H₂O in Methanol (Luche Reduction) | (E)-4-(4-methoxyphenyl)but-3-en-2-one | Allylic Alcohol (1,2-reduction) | High to Excellent | acgpubs.orgorganic-chemistry.org |

| Diisobutylaluminium hydride (DIBAL-H) | α,β-Unsaturated Esters/Ketones | Allylic Alcohol (1,2-reduction) | High (at low temp.) | |

| LiAlH₄ | α,β-Unsaturated Ketones | Mixture, often favors 1,2-reduction | Variable | wikipedia.org |

Rearrangement Reactions Leading to Ethenol Architectures

Molecular rearrangements offer alternative, though often less direct, pathways to ethenol structures. These reactions typically proceed through high-energy intermediates, such as carbocations, where the migration of an alkyl or hydride group can lead to a more stable product. masterorganicchemistry.com The formation of an enol via rearrangement is driven by the stability conferred by the resulting structure, such as the extended conjugation provided by the 4-methoxyphenyl group in the target compound.

A plausible, though not commonly utilized, pathway could involve the acid-catalyzed rearrangement of a suitably substituted epoxide, akin to a pinacol-type rearrangement. For instance, the treatment of a 1-(4-methoxyphenyl)-1,2-epoxypropane derivative with a Lewis or Brønsted acid could generate a carbocation intermediate. A subsequent hydride shift could lead to the formation of a resonance-stabilized oxycarbenium ion, which upon deprotonation would yield the enol. The thermodynamic driving force for such a process would be the formation of the conjugated π-system of the styrenyl moiety. Another specialized example involves the acid-catalyzed rearrangement of enol ester epoxides, which can proceed through distinct pathways to yield α-acyloxy ketones, compounds that are in equilibrium with their enol forms. nih.gov

| Rearrangement Type | Key Intermediate | Driving Force | Potential for Enol Formation |

|---|---|---|---|

| Wagner-Meerwein Shift | Carbocation | Formation of a more stable carbocation | Can occur if the rearranged carbocation is adjacent to a hydroxyl group, leading to an enol upon deprotonation. |

| Pinacol Rearrangement | Carbocation adjacent to a hydroxyl group | Formation of a stable carbonyl group | A variant could terminate in a stable enol if the resulting carbonyl is part of a conjugated system. |

| Meyer-Schuster Rearrangement | Allenyl cation | Formation of an α,β-unsaturated carbonyl | The product is an enone, a direct precursor for the reductive synthesis of ethenols (allylic alcohols). |

Challenges in the Isolation and Characterization of Unstable Enols

The principal challenge in studying simple enols is their inherent instability relative to their corresponding carbonyl tautomers. wikipedia.org For this compound, the equilibrium heavily favors the keto form, 4-methoxyphenylacetaldehyde. This rapid interconversion, known as keto-enol tautomerism, makes isolation of the pure enol under standard conditions nearly impossible. byjus.com While the conjugation with the 4-methoxyphenyl ring provides some electronic stabilization to the enol's C=C double bond, it is generally insufficient to make it the dominant species at equilibrium. wikipedia.org

Consequently, the characterization of such transient species requires specialized techniques.

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying keto-enol equilibria in solution. colostate.edu Because the tautomerization can be slow on the NMR timescale, distinct signals for both the keto and enol forms can often be observed simultaneously. thermofisher.com Integrating these signals allows for the direct calculation of the equilibrium constant (Keq). Variable-temperature NMR studies can provide thermodynamic data on the equilibrium. researchgate.netasu.edu The characteristic signals for the enol form would include a downfield vinylic proton and a hydroxyl proton.

Trapping and Derivatization: A common strategy to indirectly observe and characterize unstable enols is to "trap" them by reaction with an electrophile. For instance, reaction with a silyl (B83357) halide (e.g., TMSCl) in the presence of a non-nucleophilic base converts the enol to a more stable silyl enol ether, which can be isolated and fully characterized. wikipedia.org

In Situ Generation: Techniques like flash photolysis can be used to generate the enol as a short-lived species from a suitable photochemical precursor. Its subsequent decay back to the keto form can be monitored using time-resolved UV-Vis or IR spectroscopy, providing kinetic data.

| Challenge | Underlying Cause | Mitigation / Analytical Strategy |

|---|---|---|

| Rapid Tautomerization | Thermodynamic stability of the C=O bond in the keto form. | Low-temperature NMR to slow interconversion; trapping as a stable derivative (e.g., silyl enol ether). wikipedia.orgresearchgate.net |

| Difficulty in Isolation | Equilibrium favors the keto form. | Study in situ; derivatization to a stable compound for isolation. |

| High Reactivity | The electron-rich C=C double bond is susceptible to electrophilic attack. | Handling under inert atmosphere; use of non-electrophilic solvents and reagents. |

| Low Concentration | Low Keq for enolization. | Use of sensitive analytical techniques (e.g., high-field NMR); methods to transiently generate high concentrations (flash photolysis). |

Biocatalytic Approaches for Analogous Enol Precursors

Biocatalysis offers highly efficient and selective methods for synthesizing chiral precursors that can lead to enol architectures. Enzymes operate under mild conditions and can provide exceptional levels of chemo-, regio-, and stereoselectivity, which are often difficult to achieve with traditional chemical methods. researchgate.net

Ketoreductases (KREDs): A primary biocatalytic route involves the use of ketoreductases or alcohol dehydrogenases (ADHs). These enzymes can catalyze the highly selective 1,2-reduction of α,β-unsaturated ketones. researchgate.net Using a precursor like (E)-4-(4-methoxyphenyl)but-3-en-2-one, a KRED can deliver a hydride (typically from a cofactor like NADPH) exclusively to the carbonyl carbon, producing a chiral allylic alcohol with high enantiomeric excess. researchgate.net This approach effectively bypasses the problem of competing 1,4-reduction seen in many chemical reductions. chemrxiv.org

Aldolases: Aldolases are enzymes that catalyze stereoselective aldol additions, forming carbon-carbon bonds with precision. proteopedia.org An aldolase (B8822740) could be used to construct the backbone of an enol precursor. For example, a threonine aldolase or a variant could potentially catalyze the condensation of 4-methoxybenzaldehyde with a donor molecule like glycine (B1666218) or acetaldehyde (B116499), forming a chiral β-hydroxy aldehyde or ketone. proteopedia.org This product could then be further modified, for instance, by dehydration and subsequent reduction, to arrive at the target structure. Rabbit muscle aldolase (RAMA) has been shown to accept a wide range of aldehydes as substrates for condensation with dihydroxyacetone phosphate (B84403) (DHAP). harvard.edu

| Enzyme Class | Reaction Type | Potential Substrate | Product | Key Advantage |

|---|---|---|---|---|

| Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Asymmetric 1,2-Reduction | (E)-4-(4-methoxyphenyl)but-3-en-2-one | (R)- or (S)-4-(4-methoxyphenyl)but-3-en-2-ol | High chemoselectivity (1,2- vs 1,4-) and excellent enantioselectivity. researchgate.netresearchgate.net |

| Aldolase | Aldol Addition | 4-Methoxybenzaldehyde + Acetone | 4-Hydroxy-4-(4-methoxyphenyl)butan-2-one | Stereoselective C-C bond formation to build chiral precursors. researchgate.net |

| Ene-reductase | Asymmetric 1,4-Reduction | (E)-4-(4-methoxyphenyl)but-3-en-2-one | (R)- or (S)-4-(4-methoxyphenyl)butan-2-one | Forms the saturated ketone, a different but related chiral building block. |

Reactivity and Reaction Mechanisms of E 2 4 Methoxyphenyl Ethenol

Nucleophilic Character of the Enol Carbon: Electron-Rich Double Bond System

The reactivity of (E)-2-(4-methoxyphenyl)ethenol is fundamentally governed by the nucleophilic character of its α-carbon (the carbon atom bearing the phenyl group). The molecule possesses a π-extended electron system where the oxygen atom of the enol's hydroxyl group and the methoxy (B1213986) group on the aromatic ring both act as powerful electron-donating groups. This electron donation is transmitted through resonance, significantly increasing the electron density of the carbon-carbon double bond.

The delocalization of electrons can be visualized through resonance structures, which show a partial negative charge developing on the α-carbon. This makes the α-carbon the primary site for attack by electrophiles. The principle of vinylogy suggests that the electronic effects of the hydroxyl group are transmitted through the conjugated π-system, rendering the α-carbon a soft nucleophilic center. nih.gov This enhanced nucleophilicity, compared to a simple alkene, is the basis for many of its characteristic reactions. The stability of enols derived from carboxylic acids and their derivatives is generally low, but they can be harnessed as potent reaction partners in multicomponent reactions. rsc.org

Electrophilic Attack at the Alpha (α) Carbon: General α-Substitution Reactions

Given the pronounced nucleophilicity of the α-carbon, this compound readily undergoes electrophilic attack at this position. These reactions, known as α-substitution reactions, are a cornerstone of carbonyl chemistry, proceeding through the enol or enolate intermediate. In the case of this compound, direct reaction with an electrophile (E+) leads to the formation of a new bond at the α-carbon, followed by tautomerization to yield the substituted aldehyde product.

Common α-substitution reactions include halogenation, alkylation, and acylation. For instance, the reaction with bromine (Br₂) would result in the formation of 2-bromo-2-(4-methoxyphenyl)acetaldehyde. The reaction is often catalyzed by acid or base to facilitate the formation of the enol or enolate, respectively. The direct alkylation of related compounds, such as the nucleophilic substitution on ethyl bromoacetate, highlights the reactivity of α-carbons in similar electronic environments.

| Reaction Type | Electrophile | Typical Reagents | Product |

| α-Halogenation | Halonium ion (X⁺) | Br₂, Cl₂, or I₂ in acetic acid | 2-Halo-2-(4-methoxyphenyl)acetaldehyde |

| α-Alkylation | Alkyl halide (R-X) | R-X with a base (e.g., LDA) | 2-Alkyl-2-(4-methoxyphenyl)acetaldehyde |

| α-Acylation | Acyl halide (RCOX) | RCOX with a base | 2-Acyl-2-(4-methoxyphenyl)acetaldehyde |

Addition Reactions Across the Carbon-Carbon Double Bond

The electron-rich double bond of this compound is also susceptible to addition reactions, where the π-bond is broken and two new σ-bonds are formed.

Acid-Catalyzed Additions

In the presence of a strong acid (H-A), the α-carbon of the enol can be protonated. This is a facile process that generates a resonance-stabilized secondary carbocation, with the positive charge delocalized onto the adjacent oxygen atom (forming an oxonium ion) and into the methoxy-substituted phenyl ring. This cation is then susceptible to attack by a nucleophile (A⁻), leading to an addition product. The most common result of acid catalysis, however, is the rapid tautomerization back to the more stable keto form, 4-methoxyphenylacetaldehyde.

Electrophilic Additions and Subsequent Rearrangements

The addition of electrophiles across the double bond can lead to intermediates that undergo subsequent rearrangements. For example, the reaction with an electrophile can form an initial adduct that rearranges to a more stable product. Studies on the electrophilic trapping of related semibenzene intermediates have shown that the nature of substituents significantly influences whether a group migrates, leading to rearranged naphthalene (B1677914) products. acs.org While the system is different, it illustrates the principle of electrophile-induced rearrangements in substituted aromatic systems.

Cycloaddition Reactions and Their Stereochemical Outcomes

This compound, as an electron-rich alkene, is an excellent candidate for participating in cycloaddition reactions, particularly as the 2π component. These reactions are powerful tools for constructing cyclic and heterocyclic systems with high stereocontrol.

In a [4+2] Diels-Alder cycloaddition, the enol can react with an electron-deficient diene to form a six-membered ring. The stereochemistry of the enol's double bond is transferred to the newly formed stereocenters in the cycloadduct, a hallmark of the concerted nature of this reaction. Similarly, in [3+2] dipolar cycloadditions, the enol can react with 1,3-dipoles like nitrones or azides to form five-membered heterocyclic rings. nih.govscispace.com The regioselectivity of these reactions is governed by the electronic and steric properties of both the enol and its reaction partner. For example, reactions of nitrones with electron-deficient alkenes have been shown to proceed with high regio- and stereoselectivity. nih.gov The use of aqueous systems or microwave assistance can significantly enhance the rate and yield of such cycloadditions. academie-sciences.fr

| Reaction Type | Reactant Partner | Catalyst/Conditions | Product Class | Stereochemical Aspect |

| [4+2] Diels-Alder | Electron-deficient diene | Thermal or Lewis Acid | Substituted cyclohexene | Retention of (E)-stereochemistry |

| [3+2] Dipolar Cycloaddition | Nitrone | Toluene, 80 °C | Substituted isoxazolidine | Regio- and stereoselective nih.gov |

| [3+2] Dipolar Cycloaddition | Organic Azide | Copper(I) | Substituted triazoline | Copper-catalyzed azide-alkyne cycloaddition (click chemistry) analogue acs.org |

| [2+2] Cycloaddition | Ynamide | Rhodium complex | Substituted cyclobutene | Metal-catalyzed process scispace.com |

Role as a Key Intermediate in Carbon-Carbon Bond Forming Reactions

Perhaps the most significant role of this compound is as a transient intermediate in carbon-carbon bond-forming reactions initiated from its corresponding aldehyde. The formation of the enol or its conjugate base, the enolate, generates a potent carbon nucleophile at the α-position, which is central to reactions like the Aldol (B89426) and Ugi reactions.

In the classic Aldol addition, the enolate of 4-methoxyphenylacetaldehyde can attack a carbonyl compound (an aldehyde or ketone), forming a new C-C bond and resulting in a β-hydroxy aldehyde. This reaction is a fundamental strategy in organic synthesis for building larger molecular frameworks. magritek.com

More recently, enols have been employed in multicomponent reactions such as the enol-Ugi reaction. unex.es In this process, the enol, an imine, and an isocyanide react to form complex peptidomimetic scaffolds. rsc.org The first step involves the protonation of the imine by the acidic enol, which then sets off a cascade of nucleophilic attacks to assemble the final product. rsc.org These reactions demonstrate the synthetic utility of harnessing the nucleophilic character of enol intermediates like this compound.

| Reaction Name | Reactants | Key Transformation | Significance |

| Aldol Addition | 4-Methoxyphenylacetaldehyde + another carbonyl compound | Nucleophilic attack of the enolate on a carbonyl carbon | Forms a β-hydroxy aldehyde; a classic C-C bond formation magritek.com |

| Michael Addition | 4-Methoxyphenylacetaldehyde + α,β-unsaturated carbonyl | Conjugate addition of the enolate | Forms a 1,5-dicarbonyl compound |

| Enol-Ugi Reaction | Enol + imine + isocyanide | Multicomponent reaction forming a β-enaminoamide | Rapid construction of complex, peptide-like molecules unex.es |

Aldol Condensation Variants

This compound, as a pre-formed enol, can be considered an enol surrogate in reactions analogous to the aldol condensation. In these Claisen-Schmidt type condensations, an enol or enolate reacts with an aldehyde or ketone. The reaction of an enol with an aldehyde, such as p-anisaldehyde (4-methoxybenzaldehyde), typically requires acid or base catalysis to proceed to a β-hydroxy carbonyl compound, which may then dehydrate to an α,β-unsaturated carbonyl compound. azom.commagritek.com

For instance, the base-catalyzed aldol condensation of a ketone (which forms an enolate in situ) with an aromatic aldehyde is a common method for preparing chalcones. uomustansiriyah.edu.iq The reaction proceeds via the nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde. uomustansiriyah.edu.iq In a similar vein, this compound could react with an aldehyde, although its reactivity would be influenced by its stability and the reaction conditions.

A related reaction is the condensation of acetone (B3395972) with p-anisaldehyde, which can be controlled to produce either a mono-addition product, 4-(4'-methoxyphenyl)-3-buten-2-one, or a bis-addition product, 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one, under basic conditions. azom.commagritek.com This highlights the stepwise nature of aldol-type reactions involving substituted aromatic aldehydes.

Table 1: Examples of Aldol Condensation Products with Related Reactants

| Enol/Enolate Source | Aldehyde | Product | Catalyst |

|---|---|---|---|

| Acetone | p-Anisaldehyde | 4-(4'-methoxyphenyl)-3-buten-2-one | KOH/H₂O |

| 4-(4'-methoxyphenyl)-3-buten-2-one | p-Anisaldehyde | 1,5-bis(4'-methoxyphenyl)-1,4-pentadien-3-one | KOH/H₂O |

Michael Additions

The electron-rich double bond of this compound makes it a potential Michael donor, capable of adding to α,β-unsaturated carbonyl compounds (Michael acceptors). The Michael addition is a fundamental method for forming carbon-carbon bonds. researchgate.net While direct examples involving this compound are not prevalent, the reactivity pattern can be inferred from similar reactions.

For example, the Michael addition of active methylene (B1212753) compounds like malononitrile (B47326) to chalcone (B49325) derivatives, which possess a similar structural motif, proceeds efficiently. researchgate.net Furthermore, the reaction of Fisher's base with (E)-1-(4-methoxyphenyl)-2-nitroethene, a potent Michael acceptor, demonstrates the formation of Michael adducts. lmaleidykla.lt This suggests that this compound, being a nucleophilic enol, could react with suitable Michael acceptors, likely under catalytic conditions to enhance its nucleophilicity.

The success of a Michael addition often depends on the relative reactivity of the donor and acceptor. The electron-donating methoxy group on the phenyl ring of the enol would enhance its nucleophilicity, potentially favoring the reaction.

Enol-Mediated Transformations in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Enols and enolates are key intermediates in many MCRs.

For example, the synthesis of furan-2(5H)-one derivatives can be achieved through a telescoped multicomponent reaction involving an indole, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.comresearchgate.net A proposed mechanism involves the initial formation of a Michael acceptor, followed by the addition of a nucleophile and subsequent cyclization and rearrangement steps where enolization is crucial. mdpi.com Similarly, the synthesis of furocoumarin derivatives via an MCR involves the formation of a γ-ketoacid intermediate which then undergoes cyclodehydration, a process involving an enol tautomer. mdpi.com

Reactivity Modulated by the 4-Methoxyphenyl (B3050149) Substituent

The 4-methoxyphenyl group exerts significant electronic and steric effects that modulate the reactivity of the ethenol moiety.

Electronic Effects on Enol Stability and Nucleophilicity

The methoxy group at the para position of the phenyl ring is an electron-donating group due to its resonance effect (+R effect). This electron donation has a profound impact on the stability and nucleophilicity of the enol.

The methoxy group can delocalize its lone pair of electrons into the aromatic ring and, by extension, to the ethenol double bond. This delocalization stabilizes the enol form. However, studies on β-ketoamides have shown that an electron-releasing methoxy group can sometimes shift the keto-enol equilibrium towards the keto tautomer by destabilizing the enol's internal hydrogen bond and stabilizing the keto form. conicet.gov.ar In the case of this compound, which lacks the β-carbonyl for intramolecular hydrogen bonding, the electron-donating nature of the methoxy group is expected to increase the electron density of the C=C double bond, thereby enhancing its nucleophilicity. This makes the enol a more potent nucleophile in reactions like aldol-type condensations and Michael additions.

Conversely, electron-withdrawing groups on the aromatic ring tend to favor the enol form in other systems. walisongo.ac.id The enhanced nucleophilicity due to the methoxy group is a key factor in the reactivity of this compound.

Table 2: Electronic Effects of Substituents on Keto-Enol Equilibrium

| Substituent | Electronic Effect | Influence on Enol Form |

|---|---|---|

| Methoxy (-OCH₃) | Electron-donating (Resonance) | Can stabilize or destabilize depending on the system; generally increases nucleophilicity of the enol double bond. conicet.gov.arwalisongo.ac.id |

| Chlorine (-Cl) | Electron-withdrawing (Inductive) | Tends to increase the enol content. conicet.gov.ar |

Steric Hindrance from the Aromatic Moiety

Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. chemistrylearner.com The 4-methoxyphenyl group is a bulky substituent. This steric bulk can influence the approach of reactants to the ethenol double bond. numberanalytics.comfastercapital.com

In reactions where the enol attacks another molecule, the steric hindrance from the aromatic ring could play a role in the stereochemical outcome of the reaction, favoring the formation of one stereoisomer over another. For instance, in SN2 reactions, bulky groups on the substrate can significantly slow down the reaction rate by preventing the nucleophile from approaching the reaction center. chemistrylearner.comnumberanalytics.com While the reactions of enols are mechanistically different, the principle of steric hindrance affecting the trajectory of attack remains relevant. The bulky methoxyphenyl group restricts rotation and can influence the preferred conformation of the molecule, which in turn can affect its reactivity.

The interplay of these electronic and steric factors ultimately dictates the reactivity and synthetic utility of this compound in various chemical transformations.

Tautomerism and Configurational Stability of E 2 4 Methoxyphenyl Ethenol

Keto-Enol Tautomeric Equilibrium: (E)-2-(4-methoxyphenyl)ethenol and 2-(4-methoxyphenyl)acetaldehyde (B1346790)

The equilibrium between this compound and 2-(4-methoxyphenyl)acetaldehyde represents a classic example of keto-enol tautomerism, where the enol form is characterized by a hydroxyl group attached to a carbon-carbon double bond, and the keto form contains a carbonyl group. leah4sci.com Generally, for simple aldehydes and ketones, the equilibrium heavily favors the keto tautomer due to the greater thermodynamic stability of the carbon-oxygen double bond compared to the carbon-carbon double bond. However, the structural features of the molecule, such as the presence of the 4-methoxyphenyl (B3050149) group, can significantly influence this equilibrium.

The position of the keto-enol equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers. The Gibbs free energy change (ΔG°) of the tautomerization reaction determines the equilibrium constant (K_T). A negative ΔG° indicates that the enol form is more stable and will be present in a higher concentration at equilibrium. Conversely, a positive ΔG° signifies the greater stability of the keto form.

Several factors contribute to the relative stabilities of the keto and enol forms of 2-(4-methoxyphenyl)acetaldehyde. For the enol, this compound, conjugation of the carbon-carbon double bond with the aromatic ring provides significant resonance stabilization. The methoxy (B1213986) group at the para position of the phenyl ring, being an electron-donating group, further enhances this stabilization by increasing the electron density of the aromatic system, which can be delocalized into the enol double bond.

From a kinetic perspective, the rate of interconversion between the keto and enol forms is determined by the activation energy of the reaction. This energy barrier is typically high for uncatalyzed tautomerization, making the process slow. However, the presence of acid or base catalysts can significantly lower this barrier, accelerating the attainment of equilibrium. youtube.com Computational studies on similar systems, such as the tautomerization of acetaldehyde (B116499) to ethenol, have shown a high activation barrier in the absence of a catalyst. comporgchem.com

Table 1: General Thermodynamic and Kinetic Considerations for Keto-Enol Tautomerism

| Factor | Influence on Equilibrium Position (K_T = [Enol]/[Keto]) | Influence on Rate of Tautomerization |

| Thermodynamic Stability of Keto Form | Decreases K_T | Indirectly affects the reverse reaction rate |

| Thermodynamic Stability of Enol Form | Increases K_T | Indirectly affects the forward reaction rate |

| Activation Energy (Uncatalyzed) | No direct influence on K_T | Slows down the rate of reaching equilibrium |

| Presence of Catalysts (Acid/Base) | No direct influence on K_T | Increases the rate of reaching equilibrium |

The solvent in which the tautomeric equilibrium is established plays a crucial role in determining the relative proportions of the keto and enol forms. mdpi.com The polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor can differentially solvate and stabilize the two tautomers.

In general, polar protic solvents, such as water and alcohols, are adept at stabilizing the more polar keto form through hydrogen bonding with the carbonyl oxygen. This preferential stabilization shifts the equilibrium towards the keto tautomer. Conversely, nonpolar, aprotic solvents are less effective at solvating the polar carbonyl group, which can lead to a relative increase in the proportion of the less polar enol form. In some cases, intramolecular hydrogen bonding within the enol can also be a significant stabilizing factor in nonpolar solvents.

Studies on other substituted phenols and related systems have demonstrated that the solvent can significantly alter tautomeric preferences. researchgate.netcmu.edu For instance, in some systems, a shift towards the enol form is observed in less polar solvents. acs.org While specific data for 2-(4-methoxyphenyl)acetaldehyde is not available, it is reasonable to predict that the tautomeric equilibrium would be sensitive to the solvent environment. In polar protic solvents, the keto form would likely be favored, whereas in nonpolar solvents, the enol form might be present in a higher concentration due to its potential for intramolecular stabilization and reduced destabilization of the less polar tautomer.

Table 2: Expected Solvent Effects on the Tautomeric Equilibrium of 2-(4-methoxyphenyl)acetaldehyde

| Solvent Type | Expected Predominant Tautomer | Rationale |

| Polar Protic (e.g., Water, Ethanol) | 2-(4-methoxyphenyl)acetaldehyde (Keto) | Strong hydrogen bonding stabilization of the carbonyl group. |

| Polar Aprotic (e.g., DMSO, Acetone) | Intermediate | Dipole-dipole interactions can stabilize both forms to varying extents. |

| Nonpolar (e.g., Hexane, Toluene) | This compound (Enol) | Reduced stabilization of the polar keto form; potential for intramolecular stabilization of the enol. |

The interconversion between keto and enol tautomers is typically a slow process but can be significantly accelerated by the presence of either an acid or a base catalyst. youtube.com

Acid-Catalyzed Tautomerization: In an acidic medium, the tautomerization is initiated by the protonation of the carbonyl oxygen of the keto form. masterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens. A weak base, such as water or the conjugate base of the acid catalyst, can then deprotonate the α-carbon, leading to the formation of the enol. The process is reversible, with the enol being protonated at the α-carbon to regenerate the protonated ketone, which then loses a proton from the oxygen to return to the keto form.

Step 1: Protonation of the carbonyl oxygen.

Step 2: Deprotonation of the α-carbon to form the enol.

Base-Catalyzed Tautomerization: Under basic conditions, the mechanism involves the deprotonation of the α-carbon by a base to form a resonance-stabilized enolate ion. leah4sci.com The negative charge in the enolate is delocalized between the α-carbon and the oxygen atom. Subsequent protonation of the enolate can occur at either the α-carbon (regenerating the keto form) or the oxygen atom (forming the enol). The proton source is typically the solvent or the conjugate acid of the base catalyst.

Step 1: Deprotonation of the α-carbon to form the enolate ion.

Step 2: Protonation of the enolate oxygen to form the enol.

Both acid and base catalysis provide a lower energy pathway for the interconversion of the keto and enol forms, thereby increasing the rate at which equilibrium is achieved without altering the position of the equilibrium itself. youtube.com

Stabilization Mechanisms for the Enol Form

The existence and relative stability of the enol form, this compound, can be attributed to several key stabilization mechanisms. These include intramolecular interactions and electronic effects arising from the molecular structure.

While this compound itself does not possess the classic donor-acceptor pair for a strong intramolecular hydrogen bond within the ethenol moiety, the conformation of the molecule can be influenced by weaker intramolecular interactions. The hydroxyl group of the enol can potentially form a weak intramolecular hydrogen bond with the π-electron system of the 4-methoxyphenyl ring. This type of interaction, known as an O-H···π interaction, has been observed to influence the conformational preferences of similar molecules.

The stability of the enol form is significantly influenced by electronic effects, namely resonance and hyperconjugation.

Resonance Stabilization: The primary source of stabilization for this compound is the extended conjugation between the phenyl ring, the ethenyl double bond, and the lone pairs of the hydroxyl oxygen. The 4-methoxyphenyl group, with its electron-donating methoxy substituent, enhances this resonance effect. The lone pairs on the methoxy oxygen can delocalize into the aromatic ring, increasing its electron density and facilitating further delocalization into the C=C double bond of the enol. This extensive π-electron delocalization spreads the electron density over a larger area, leading to a more stable molecule.

Stabilization through Intermolecular Interactions (e.g., Dimer Formation, Surface Adsorption)

The transient nature of many enols means their stabilization often relies on intermolecular interactions. These interactions can lower the energy of the enol form, shifting the keto-enol equilibrium.

Dimer Formation: Enols can be stabilized through the formation of hydrogen-bonded dimers with their corresponding keto tautomers. nih.gov In such a dimer, the hydroxyl group of the enol acts as a hydrogen bond donor to the carbonyl oxygen of the keto molecule. This interaction is a significant stabilizing force. nih.govacs.org For instance, studies on acetophenone (B1666503) have shown that ketone-enol dimers can form, wherein the enol is stabilized by this hydrogen bonding. researchgate.net While specific studies on this compound are not prevalent, the same principle of stabilization via hydrogen bonding in a keto-enol dimer is expected to apply. The formation of these dimers can lower the activation barrier for the tautomerization process. acs.org In some cases, the stabilization energy from these interactions can be substantial. For example, in the gas phase, the cyclopentanone (B42830) dimer cation is significantly stabilized by adopting a keto-enol structure, which reduces the barrier for tautomerization. aip.org

Surface Adsorption: The adsorption of enols onto surfaces, particularly metal surfaces, represents another significant mode of stabilization. nih.gov Research on the tautomerization of acetophenone on a Platinum (Pt(111)) surface has demonstrated that the metal surface can facilitate the formation of the enol. nih.govacs.org The surface provides adjacent sites for the formation of ketone-enol dimers and even trimers, where the enol species are stabilized by strong hydrogen bonds. acs.org This interaction with the surface not only stabilizes the enol but can also perturb the electronic structure of the molecule, promoting the hydrogen transfer necessary for enolization. acs.org While this has been demonstrated for acetophenone on a specific catalytic surface, it illustrates a fundamental mechanism by which the local environment can be engineered to favor the less stable enol tautomer.

| Interaction Type | Stabilization Mechanism | Key Findings from Analogous Systems |

| Dimer Formation | Intermolecular hydrogen bonding between the enol's hydroxyl group and the keto's carbonyl group. | Lowers the activation barrier for tautomerization and stabilizes the enol form. acs.orgresearchgate.net |

| Surface Adsorption | Provides a scaffold for oligomer formation and electronic perturbation. | Facilitates keto-enol tautomerization and stabilizes enol intermediates through hydrogen bonding. nih.govacs.org |

Stereoisomerism and Configurational Stability of the (E)-Double Bond

The "(E)" designation in this compound refers to the configuration of the substituents around the carbon-carbon double bond, where the high-priority groups are on opposite sides. This stereoisomer is generally more thermodynamically stable than its (Z) counterpart due to reduced steric hindrance. mdpi.com

The (E)-double bond of compounds structurally similar to this compound, such as stilbene (B7821643) derivatives, can undergo isomerization to the (Z)-form upon exposure to light, typically ultraviolet (UV) radiation. mdpi.comacs.org This process, known as photoisomerization, proceeds through the excitation of the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). researchgate.net

In the excited state, the potential energy surface has a minimum at a twisted, or "phantom," geometry, where the two parts of the molecule are perpendicular to each other around the ethylenic C=C bond. researchgate.net From this perpendicular state, the molecule can relax back to the ground state, forming either the (E) or (Z) isomer. researchgate.net The ratio of the two isomers in the resulting photostationary state depends on the wavelength of the irradiating light and the quantum yields of the forward and reverse reactions. rsc.org

Another potential photochemical pathway for stilbene-like molecules is photodimerization, which can lead to the formation of cyclobutane (B1203170) rings, particularly when the molecules are suitably aligned, such as on a surface or in a crystal. acs.org

The ease of interconversion between the (E) and (Z) isomers is determined by the energy barrier between them. Several factors can influence this barrier:

Electronic Effects of Substituents: The nature of the substituents on the phenyl ring can affect the energy of the ground and excited states, thereby influencing the isomerization barrier. Electron-donating groups, such as the methoxy group in this compound, can affect the electronic structure of the double bond and the stability of the excited states involved in isomerization.

Solvent Polarity: The polarity of the solvent can influence the relative stabilities of the ground and excited states, which can, in turn, affect the rate of photoisomerization. researchgate.net

Presence of Photosensitizers: The E/Z isomerization can be facilitated by the presence of a photosensitizer. A sensitizer (B1316253) can absorb light and transfer the energy to the stilbene-like molecule, promoting it to a triplet excited state. Isomerization can then occur from this triplet state. rsc.org The use of different sensitizers can even influence the final ratio of (E) to (Z) isomers. rsc.org

| Factor | Influence on E/Z Interconversion |

| Substituent Effects | Electron-donating or withdrawing groups alter the electronic properties of the double bond and the stability of excited states. |

| Solvent | The polarity of the medium can affect the energy levels of the states involved in the isomerization process. researchgate.net |

| Photosensitizers | Can provide an alternative, lower-energy pathway for isomerization via a triplet excited state. rsc.org |

Advanced Spectroscopic Characterization Methodologies for E 2 4 Methoxyphenyl Ethenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. For a potentially transient species like an enol, specific NMR techniques are crucial for complete characterization.

Elucidation of Proton and Carbon Environments

One-dimensional ¹H and ¹³C NMR spectroscopy provides direct information about the chemical environment of each proton and carbon atom in a molecule. While the inherent instability of (E)-2-(4-methoxyphenyl)ethenol makes obtaining standard spectra challenging, the expected chemical shifts can be predicted based on analysis of structurally similar compounds. scielo.brmagritek.com

The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group, the aromatic protons, the vinylic protons, and the hydroxyl proton. The ¹³C NMR spectrum will correspondingly display signals for the methoxy carbon, the aromatic carbons, and the vinylic carbons. The (E)-stereochemistry of the double bond is typically confirmed by a large coupling constant (J-value, ~12-18 Hz) between the two vinylic protons. magritek.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data predicted based on structurally related compounds. scielo.brmagritek.commdpi.com

| Atom Type | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Rationale |

|---|---|---|---|

| Methoxy (CH₃O) | ~3.8 | ~55 | Typical range for a methoxy group on an aromatic ring. scielo.brmdpi.com |

| Aromatic (C₆H₄) | ~6.9 (ortho to OCH₃) | ~114 (ortho to OCH₃) | Protons and carbons ortho to the electron-donating OCH₃ group are shielded. |

| Aromatic (C₆H₄) | ~7.2 (meta to OCH₃) | ~128 (meta to OCH₃) | Protons and carbons meta to the OCH₃ group are less affected. |

| Aromatic (C-O) | - | ~159 | Quaternary carbon attached to the electron-donating OCH₃ group is deshielded. |

| Aromatic (C-C=) | - | ~130 | Quaternary carbon attached to the ethenol substituent. |

| Vinylic (=CH-Ar) | ~6.5 | ~125 | Vinylic proton and carbon adjacent to the aromatic ring. |

| Vinylic (=CH-OH) | ~5.5 | ~105 | Vinylic proton and carbon adjacent to the hydroxyl group. |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for confirming the molecular structure by establishing through-bond and through-space connectivities between atoms.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. For this compound, COSY would show a crucial cross-peak between the two vinylic protons, confirming their proximity in the structure. It would also show correlations between the adjacent ortho and meta protons on the aromatic ring. magritek.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to. An HSQC spectrum would definitively link each proton signal (e.g., methoxy, aromatic, vinylic) to its corresponding carbon signal, confirming the assignments made in the 1D spectra. scielo.brmdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds. This is vital for piecing together the molecular skeleton. Key expected HMBC correlations for this compound include:

From the methoxy protons to the methoxy carbon and the aromatic carbon at the point of attachment (C4).

From the vinylic protons to various aromatic carbons, confirming the connection of the ethenol group to the ring.

From the vinylic proton on C1 to the vinylic carbon C2, and vice-versa. mdpi.comresearchgate.net

Dynamic NMR Studies for Tautomeric Equilibria and Exchange Processes

This compound exists in a tautomeric equilibrium with its corresponding aldehyde, 4-methoxyphenylacetaldehyde. Dynamic NMR (DNMR) is a powerful method to study the kinetics of such exchange processes. bhu.ac.in The appearance of the NMR spectrum depends on the rate of interconversion relative to the NMR timescale.

Slow Exchange: At low temperatures, where the interconversion is slow, separate, sharp signals for both the enol and the aldehyde tautomers would be visible.

Intermediate Exchange: As the temperature increases and the rate of interconversion approaches the NMR timescale, the corresponding signals for the two tautomers will broaden, coalesce, and may even disappear into the baseline.

Fast Exchange: At higher temperatures, where the interconversion is very rapid, a single, sharp, averaged signal will appear for the exchanging nuclei.

By analyzing the changes in the line shape of the NMR signals at different temperatures, the rate constants and activation parameters for the keto-enol tautomerization can be determined.

Low-Temperature NMR for Characterizing Transient Enol Species

Enols are often highly reactive and transient, making them difficult to characterize at room temperature where the equilibrium strongly favors the keto form. Low-temperature NMR is a critical technique to overcome this challenge. By significantly lowering the temperature of the NMR experiment, the rate of tautomerization from the less stable enol to the more stable aldehyde can be dramatically reduced. bhu.ac.in This "freezing out" of the equilibrium allows the transient enol species to exist long enough to be observed and fully characterized using the suite of 1D and 2D NMR experiments described above.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific vibrational modes. The IR spectrum of this compound would exhibit characteristic bands that confirm its enol structure.

The most telling feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydroxyl group involved in hydrogen bonding. scielo.br The broadness of this peak is direct evidence of intermolecular hydrogen bonding between enol molecules. nih.gov Other key absorptions would include those for the vinylic and aromatic C-H bonds, the C=C double bond of the enol, and the strong C-O stretches of the ether and alcohol moieties.

Table 2: Characteristic IR Absorption Bands for this compound Data predicted based on typical functional group absorption regions and analysis of related compounds. scielo.brlibretexts.org

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad | Indicates the presence of the hydroxyl group and hydrogen bonding. |

| Aromatic =C-H Stretch | 3000 - 3100 | Medium | Characteristic of C-H bonds on the phenyl ring. |

| Vinylic =C-H Stretch | 3020 - 3080 | Medium | Characteristic of the C-H bond on the enol double bond. |

| Aliphatic C-H Stretch | 2835 - 2930 | Medium | From the methoxy group. |

| C=C Stretch (Vinylic) | ~1650 | Medium | Confirms the presence of the enol double bond. |

| C=C Stretch (Aromatic) | 1500 - 1610 | Medium-Strong | Multiple bands are expected for the phenyl ring. scielo.br |

| C-O Stretch (Aryl Ether) | 1240 - 1260 | Strong | Characteristic strong stretch for the Ar-O-CH₃ group. |